Atherosperminine

Description

This compound has been reported in Atherosperma moschatum, Fissistigma glaucescens, and other organisms with data available.

a dimethyl-amino-phenanthrene deriv of nuciferine; alkaloid of Atherosperma moschatum; RN given refers to parent cpd; do not confuse with SPERMINE

Structure

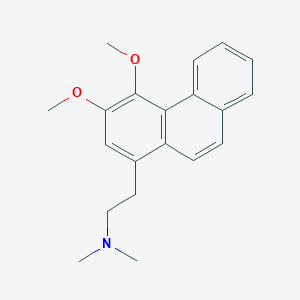

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZFAUDNCIFFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970641 | |

| Record name | 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atherosperminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5531-98-6 | |

| Record name | 3,4-Dimethoxy-N,N-dimethyl-1-phenanthreneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atherospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atherosperminine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atherosperminine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV2JRL6MCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Atherosperminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 200 °C | |

| Record name | Atherosperminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Atherosperminine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosperminine is a phenanthrene alkaloid that has garnered interest within the scientific community. This document provides a detailed overview of the natural sources of this compound and established protocols for its isolation and purification, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the family Annonaceae. The most well-documented source is the Australian sassafras, Atherosperma moschatum, from which several related alkaloids have also been isolated.[1][2] Other reported sources include Fissistigma glaucescens, Pseuduvaria macrophylla, Pseuduvaria monticola, Polyalthia lateriflora, Alphonsea elliptica, and Alphonsea cylindrica.[2][3][4]

Quantitative Data: Alkaloid Yields from Atherosperma moschatum

The following table summarizes the yields of major alkaloids isolated from the dried bark of Atherosperma moschatum. It is important to note that in the foundational study by Bick et al. (1975), this compound was referred to as (+)-Atherospermoline.

| Alkaloid | Chemical Formula | Yield (% of dried bark) |

| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |

| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |

| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |

| (+)-Atherospermoline (this compound) | C₁₈H₁₉NO₃ | 0.005% |

| Atherospermidine | C₁₈H₁₅NO₄ | 0.006% |

| Spermatheridine | C₁₈H₁₅NO₄ | 0.002% |

Experimental Protocols: Isolation of this compound

The following protocols are detailed procedures for the extraction and purification of this compound from the dried and powdered bark of Atherosperma moschatum.

Part 1: Extraction of Crude Alkaloids

Materials:

-

Dried and milled bark of Atherosperma moschatum

-

Methanol (MeOH)

-

Ammonia solution (NH₄OH), 25%

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄), 5% solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Large-scale Soxhlet extractor or percolation apparatus

Procedure:

-

The dried, powdered bark is moistened with a 25% ammonia solution and allowed to stand for several hours.

-

The ammoniated bark is then subjected to exhaustive extraction with chloroform in a Soxhlet extractor or via percolation.

-

The resulting chloroform extract is concentrated under reduced pressure to yield a crude alkaloidal residue.

-

This residue is dissolved in 1 L of 5% sulfuric acid.

-

The acidic solution is transferred to a large separatory funnel and extracted with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The chloroform layer is discarded.

-

The aqueous layer is made alkaline (pH 9-10) by the slow addition of 25% ammonia solution. The pH should be carefully monitored.

-

The now alkaline solution is extracted with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate for at least 4 hours.

-

The dried chloroform solution is filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

Part 2: Separation of Phenolic and Non-Phenolic Alkaloids

Materials:

-

Crude alkaloid mixture from Part 1

-

Diethyl ether ((Et)₂O)

-

Sodium hydroxide (NaOH), 5% solution

-

Hydrochloric acid (HCl), 10% solution

-

Ammonia solution (NH₄OH), 25%

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnels

Procedure:

-

The crude alkaloid mixture is dissolved in diethyl ether.

-

This ether solution is then extracted with a 5% sodium hydroxide solution (3 x 200 mL) to separate the phenolic alkaloids into the aqueous phase.

-

The diethyl ether layer, which now contains the non-phenolic alkaloids, including this compound, is separated.

-

The ether layer is washed with water until the washings are neutral.

-

The washed ether solution is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude non-phenolic alkaloid fraction.

Part 3: Chromatographic Purification

Materials:

-

Crude non-phenolic alkaloid fraction from Part 2

-

Silica gel (for column chromatography)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass chromatography column

Procedure:

-

A chromatography column is packed with silica gel suspended in chloroform.

-

The crude non-phenolic alkaloid fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is then completely evaporated.

-

The dried silica with the adsorbed sample is carefully layered onto the top of the packed column.

-

Elution is initiated with pure chloroform.

-

The polarity of the mobile phase is gradually increased by adding methanol to the chloroform.

-

Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Visualized Experimental Workflow

Caption: Workflow for the isolation of this compound.

References

Cryptocarya nigra: A Comprehensive Technical Guide to the Isolation and Analysis of Atherosperminine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Cryptocarya nigra as a significant natural source of the phenanthrene alkaloid, atherosperminine. It details the extraction and isolation protocols, presents quantitative data on its biological activities, and illustrates its known mechanisms of action through signaling pathway diagrams.

Isolation and Characterization of this compound

This compound is one of several bioactive alkaloids that can be isolated from the bark of Cryptocarya nigra, a plant belonging to the Lauraceae family.[1] Phytochemical studies have successfully identified this compound alongside other compounds such as (+)-N-methylisococlaurine, 2-hydroxyathersperminine, and northis compound from this source.[1][2]

Experimental Protocol: Extraction and Isolation

The following protocol is based on the methodology described in the phytochemical analysis of Cryptocarya nigra bark.[1][3]

1. Plant Material Collection and Preparation:

-

The bark of Cryptocarya nigra was collected from Hutan Simpan Ulu Sat, Machang, Kelantan, Malaysia. A voucher specimen (KL5272) was deposited at the Herbarium of the Department of Chemistry, University of Malaya, for botanical verification.

-

The collected bark (2.0 kg) was air-dried and then ground into a fine powder to maximize the surface area for solvent extraction.

2. Initial Solvent Extraction (Defatting):

-

The ground bark was first exhaustively extracted with hexane (2 x 7L) to remove non-polar compounds, primarily fats and waxes.

3. Basification and Dichloromethane (DCM) Extraction:

-

Following hexane extraction, the plant residue was made alkaline, typically using ammonium hydroxide (NH₄OH), to convert alkaloid salts into their free base form, which is more soluble in organic solvents.

-

The alkaline residue was then exhaustively extracted with dichloromethane (DCM) to yield a crude alkaloid-rich extract.

4. Chromatographic Purification:

-

The resulting crude DCM extract was subjected to extensive chromatographic analysis. This multi-step process typically involves techniques such as column chromatography (CC) followed by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to separate the individual alkaloids.

-

Fractions are collected and monitored by TLC to isolate pure this compound.

Experimental Protocol: Structural Elucidation

The definitive identification of the isolated compound as this compound was accomplished through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) was used to determine the molecular weight and elemental composition of the compound. This compound has a molecular formula of C₂₀H₂₃NO₂ and an exact mass of 309.17.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy were employed to determine the precise chemical structure, including the connectivity of atoms and the stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify functional groups present in the molecule, while UV spectroscopy provided information about the chromophore system.

Quantitative Analysis of Bioactivity

Both the crude extract of C. nigra and the purified this compound have demonstrated significant biological activities in vitro. The quantitative data from these assays are summarized below.

Table 1: In Vitro Activity of Cryptocarya nigra Crude Extract

| Extract | Target Organism | Bioassay | IC₅₀ Value | Reference |

|---|

| Dichloromethane (DCM) Extract of Stem Bark | Plasmodium falciparum (K1, Chloroquine-resistant) | Antiplasmodial | 2.82 µg/mL | |

Table 2: Quantitative Pharmacological Activities of Purified this compound

| Activity | Bioassay | Target/Strain | IC₅₀ / Result | Reference |

|---|---|---|---|---|

| Antiplasmodial | In vitro growth inhibition | Plasmodium falciparum (K1) | 5.80 µM | |

| Antioxidant | DPPH radical scavenging | - | 54.53 µg/mL | |

| Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | - | 70.66 % | |

| Antioxidant | Metal Chelating | - | 42.87 µg/mL | |

| Enzyme Inhibition | Cholinesterase Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Active Inhibitor |

| Enzyme Inhibition | Phosphodiesterase (PDE) Inhibition | cAMP PDE | Potent Inhibitor | |

Table 3: Comparative In Vitro Antiplasmodial Activity of Alkaloids from C. nigra

| Compound | Alkaloid Type | IC₅₀ against P. falciparum (K1 strain) | Reference |

|---|---|---|---|

| 2-hydroxythis compound | Phenanthrene | 0.75 µM | |

| (+)-N-methylisococlaurine | Benzylisoquinoline | 5.40 µM |

| This compound | Phenanthrene | 5.80 µM | **** |

Mechanisms of Action and Signaling Pathways

This compound exhibits its pharmacological effects through multiple mechanisms of action, including the modulation of key enzymatic and receptor pathways.

Dopamine Receptor Stimulation

Psychopharmacological studies have shown that this compound produces effects consistent with dopamine receptor stimulation. Observed actions include the induction of stereotypy, an increase in spontaneous motor activity, and the reversal of haloperidol-induced catalepsy, suggesting it may act as a dopaminergic agonist.

Cholinesterase Inhibition

This compound demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease.

Inhibition of cAMP Phosphodiesterase

A primary mechanism for the smooth muscle relaxant effects of this compound is its inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). By inhibiting PDE, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote effects such as smooth muscle relaxation.

References

chemical structure and properties of Atherosperminine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosperminine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for the evaluation of its key biological effects are presented. Furthermore, this document elucidates the signaling pathways through which this compound exerts its effects, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as an aporphine alkaloid.[1] Its chemical structure is characterized by a tetracyclic aromatic core.

Chemical Structure:

Systematic Name (IUPAC): 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine[2][3]

Molecular Formula: C₂₀H₂₃NO₂

Molecular Weight: 309.41 g/mol

Physicochemical Properties

This compound is typically isolated as a solid powder. Its solubility and other physical constants are crucial for its handling, formulation, and experimental use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Description | Solid | |

| Melting Point | 199 - 200 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not explicitly cited, but inferred from extraction protocols. |

| Appearance | Powder | Not explicitly cited, but inferred from product descriptions. |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with potential therapeutic applications. The following table summarizes the key activities and associated quantitative data.

Table 2: Summary of Biological Activities of this compound

| Activity | Assay | IC₅₀ Value | Reference(s) |

| Antiplasmodial | Plasmodium falciparum growth inhibition | 5.80 µM | Not explicitly cited, but mentioned in product descriptions. |

| Antioxidant | DPPH radical scavenging assay | 54.53 µg/mL | Not explicitly cited, but mentioned in product descriptions. |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Not specified | Not explicitly cited, but mentioned in product descriptions. |

| Smooth Muscle Relaxation | Inhibition of cAMP phosphodiesterase | Not specified | Not explicitly cited, but mentioned in product descriptions. |

| Dopamine Receptor Stimulation | Various psychopharmacological assays | Not specified |

Experimental Protocols

Isolation of this compound from Fissistigma glaucescens

The following is a generalized protocol for the isolation of alkaloids from Fissistigma species, which can be adapted for the specific isolation of this compound.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The bark of Fissistigma glaucescens is collected, dried, and ground into a fine powder.

-

Acid-Base Extraction:

-

The powdered plant material is macerated with methanol for an extended period (e.g., 72 hours) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude residue.

-

The residue is then subjected to an acid-base partitioning. It is dissolved in an acidic solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

-

The basic solution is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to extract the crude alkaloids.

-

-

Column Chromatography:

-

The crude alkaloid extract is subjected to silica gel column chromatography.

-

A solvent gradient of increasing polarity is used for elution. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the proportion of a more polar solvent like ethyl acetate or methanol.

-

Fractions are collected at regular intervals.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

The collected fractions are monitored by TLC using an appropriate solvent system to identify the fractions containing this compound. A UV lamp is used for visualization.

-

-

Purification:

-

Fractions containing pure or semi-pure this compound are combined and may be subjected to further purification steps like preparative TLC or recrystallization to obtain the pure compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of this compound.

DPPH Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Serial dilutions are then prepared.

-

A positive control, such as ascorbic acid or Trolox, is prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, a specific volume of the this compound solution (or positive control/blank) is added.

-

An equal volume of the DPPH solution is added to each well to initiate the reaction.

-

The plate or cuvettes are incubated in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, is used to evaluate the cholinesterase inhibitory activity of this compound.

AChE Inhibition Assay Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Acetylcholinesterase (AChE) solution is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Acetylthiocholine iodide (ATCI), the substrate, is dissolved in deionized water.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is prepared in the buffer.

-

This compound solutions of various concentrations are prepared. Eserine or galantamine can be used as a positive control.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the buffer, DTNB solution, and the this compound solution (or positive control/blank).

-

The AChE solution is then added, and the plate is incubated for a short period (e.g., 15 minutes) at 37°C.

-

The reaction is initiated by adding the ATCI solution.

-

-

Measurement:

-

The absorbance is measured kinetically at 412 nm for a few minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time graph.

-

-

Calculation:

-

The percentage of enzyme inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

The IC₅₀ value is determined from a dose-response curve.

-

cAMP Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme responsible for cAMP degradation.

cAMP PDE Inhibition Assay Workflow

Caption: Workflow for the cAMP phosphodiesterase inhibition assay.

Methodology:

-

Reagent Preparation:

-

A purified phosphodiesterase (e.g., PDE4) solution is prepared in an appropriate assay buffer.

-

A solution of cyclic AMP (cAMP) is prepared. Often, radiolabeled [³H]-cAMP is used for detection.

-

This compound solutions at various concentrations are prepared. A known PDE inhibitor like rolipram or IBMX can be used as a positive control.

-

-

Assay Procedure:

-

The PDE enzyme, this compound solution (or control), and assay buffer are pre-incubated together.

-

The reaction is initiated by the addition of the cAMP solution.

-

The reaction mixture is incubated at 37°C for a specific time.

-

-

Reaction Termination and Quantification:

-

The reaction is stopped, often by boiling or the addition of a stop solution.

-

The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme immunoassay (EIA), or chromatographic techniques.

-

-

Calculation:

-

The percentage of PDE inhibition is calculated by comparing the amount of cAMP in the samples treated with this compound to the control samples.

-

The IC₅₀ value is determined from the dose-response curve.

-

Signaling Pathways

This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.

Dopamine Receptor Stimulation and cAMP Pathway

This compound has been shown to produce effects associated with dopamine receptor stimulation. The stimulation of D1-like dopamine receptors typically leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).

Dopamine Receptor Stimulation Pathway

Caption: this compound stimulates D1 dopamine receptors, leading to increased cAMP.

Inhibition of cAMP Phosphodiesterase in Smooth Muscle

This compound exerts a relaxant effect on smooth muscle, which is attributed to its inhibition of cAMP phosphodiesterase. This enzyme is responsible for the degradation of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation.

cAMP Phosphodiesterase Inhibition Pathway

Caption: this compound inhibits cAMP phosphodiesterase, leading to smooth muscle relaxation.

Conclusion

This compound is a promising natural alkaloid with a well-defined chemical structure and a spectrum of interesting biological activities. This guide has provided a detailed overview of its properties, along with standardized protocols for its study. The elucidation of its mechanisms of action, particularly its effects on the dopaminergic and cAMP signaling pathways, opens avenues for further research into its therapeutic potential. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the fields of pharmacology, medicinal chemistry, and drug discovery, facilitating the continued exploration of this compound and its derivatives.

References

Atherosperminine (CAS 5531-98-6): A Technical Whitepaper for Drug Development Professionals

An In-depth Examination of a Natural Alkaloid with Diverse Pharmacological Activities

Abstract

Atherosperminine, a naturally occurring alkaloid with the CAS number 5531-98-6, has garnered scientific interest for its diverse pharmacological profile. Isolated from various plant species, including Atherosperma moschatum, this compound has demonstrated a range of biological activities, including antiplasmodial, antioxidant, and cholinesterase inhibitory effects. Furthermore, preclinical studies suggest its interaction with key neurological pathways, specifically through dopamine receptor stimulation and inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, known biological activities with available quantitative data, detailed experimental protocols for key assays, and a visual representation of its proposed signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a phenanthrene alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5531-98-6 | [1] |

| Molecular Formula | C₂₀H₂₃NO₂ | [1] |

| Molecular Weight | 309.41 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine | [1] |

| Synonyms | Atherospermine, NSC-93678 | [1] |

| Appearance | Solid | |

| Melting Point | 199 - 200 °C |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its effects. These findings are summarized in the following table.

| Activity | Assay | Result (IC₅₀) | Organism/Enzyme | Reference |

| Antiplasmodial | SYBR Green I based assay | 5.80 µM | Plasmodium falciparum | |

| Antioxidant | DPPH radical scavenging | 54.53 µg/mL | - | |

| Cholinesterase Inhibition | Ellman's method | Not specified | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | |

| Dopamine Receptor Modulation | In vivo behavioral studies | Not applicable | Rodent models | |

| cAMP Phosphodiesterase Inhibition | In vitro enzyme assay | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.

Antiplasmodial Activity Assay (SYBR Green I Method)

While a specific detailed protocol for this compound is not available, a general and widely accepted protocol for assessing the antiplasmodial activity of compounds against Plasmodium falciparum using the SYBR Green I assay is described below.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against the in vitro growth of P. falciparum.

Materials:

-

Plasmodium falciparum culture (e.g., NF54 strain)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well microplates

-

Positive control (e.g., Chloroquine)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Drug Dilution: Prepare serial dilutions of this compound in culture medium.

-

Assay Setup: In a 96-well plate, add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Then, add 100 µL of the drug dilutions.

-

Incubation: Incubate the plate for 72 hours under the same culture conditions.

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Incubate the plate in the dark for 1 hour and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the parasite growth. The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare different concentrations of this compound in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the this compound solutions.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound

-

Positive control (e.g., Eserine)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound. Then, add the enzyme solution to each well and incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a specific duration. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

-

Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

This compound's pharmacological effects are attributed to its interaction with specific signaling pathways. The following sections describe its proposed mechanisms of action, accompanied by visual representations.

Dopaminergic Pathway Modulation

Preclinical studies have shown that this compound produces effects associated with dopamine receptor stimulation. While the specific receptor subtype (D1 vs. D2) preference has not been definitively established, dopamine receptor agonists generally trigger a cascade of intracellular events. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits Protein Phosphatase 1 (PP1), leading to an amplified signaling cascade. Conversely, D2-like receptor activation often inhibits adenylyl cyclase, reducing cAMP levels.

cAMP Phosphodiesterase Inhibition

This compound has been reported to inhibit cAMP phosphodiesterase (PDE). PDEs are enzymes that degrade cAMP, thereby terminating its signaling. By inhibiting PDE, this compound can increase intracellular cAMP levels, leading to enhanced PKA activation and downstream signaling. This mechanism is synergistic with its potential action as a D1 receptor agonist. The specific PDE isoform(s) targeted by this compound remain to be identified.

Toxicology and Safety

A comprehensive toxicological profile for this compound is not yet available in the public domain. Key toxicological data, such as the median lethal dose (LD₅₀) and findings from genotoxicity studies (e.g., micronucleus assay), have not been reported. The absence of this information represents a significant knowledge gap and is a critical area for future research to assess the safety and therapeutic potential of this compound.

General Principles of Toxicological Assessment:

-

Acute Toxicity (LD₅₀): Determines the dose of a substance that is lethal to 50% of a test population after a single administration.

-

Genotoxicity (Micronucleus Test): An in vivo or in vitro assay that assesses the potential of a compound to cause chromosomal damage.

-

Safety Pharmacology: Investigates the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with potential applications in several therapeutic areas, including infectious diseases (antimalarial) and neuropharmacology. Its dual action on the dopaminergic system and cAMP signaling pathway suggests a complex mechanism of action that warrants further investigation.

However, several critical knowledge gaps need to be addressed to advance the development of this compound as a potential therapeutic agent:

-

Detailed Mechanistic Studies: Elucidation of the specific dopamine receptor subtypes (D1, D2, etc.) and PDE isoforms that this compound interacts with is crucial for understanding its selectivity and potential side effects.

-

Comprehensive Toxicological Evaluation: Rigorous in vitro and in vivo toxicology studies are essential to establish a safety profile for this compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship of this compound, is necessary for designing clinical trials.

-

In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for its various reported biological activities.

Conclusion

This compound is a natural alkaloid with a multifaceted pharmacological profile. While initial studies have highlighted its potential, significant further research is required to fully characterize its mechanisms of action, establish a comprehensive safety profile, and evaluate its therapeutic efficacy. This technical guide summarizes the current state of knowledge and provides a framework for future investigations into this promising compound.

References

Atherosperminine (C20H23NO2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosperminine, a phenanthrene alkaloid with the molecular formula C20H23NO2, is a natural compound of significant interest due to its diverse pharmacological activities. Isolated from plant species such as Atherosperma moschatum and Fissistigma glaucescens, this molecule has demonstrated antiplasmodial, antioxidant, cholinesterase inhibitory, and smooth muscle relaxant properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental protocols for its extraction and biological evaluation. The guide also visualizes key experimental workflows and the proposed mechanism of action to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C20H23NO2 | [1][2] |

| Molecular Weight | ~309.4 g/mol | [3] |

| CAS Number | 5531-98-6 | [2] |

| Class | Phenanthrene Alkaloid | [4] |

| Natural Sources | Atherosperma moschatum, Fissistigma glaucescens, Cryptocarya nigra |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data summarized below.

| Biological Activity | Assay | Target | IC50 Value | Source |

| Antiplasmodial Activity | in vitro | Plasmodium falciparum | 5.80 µM | |

| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | 54.53 µg/mL | |

| Cholinesterase Inhibition | Ellman's Method | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Not Documented | |

| Smooth Muscle Relaxation | in vitro | cAMP Phosphodiesterase | Not Documented |

Experimental Protocols

Extraction and Isolation of this compound from Atherosperma moschatum

This protocol is adapted from the general methodology for alkaloid extraction from Atherosperma moschatum.

3.1.1. Materials

-

Dried and powdered bark of Atherosperma moschatum

-

Methanol

-

Ammonia solution (25%)

-

Chloroform

-

Sulfuric acid (5%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates

-

Dragendorff's reagent

3.1.2. Procedure

-

Extraction: Moisten the powdered bark with ammonia solution and extract with methanol using a Soxhlet apparatus for 48-72 hours.

-

Acid-Base Extraction:

-

Concentrate the methanolic extract under reduced pressure.

-

Dissolve the residue in 5% sulfuric acid and filter.

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

-

Extract the liberated alkaloids with chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions using TLC and visualize with UV light and Dragendorff's reagent.

-

Combine fractions containing this compound and evaporate the solvent to yield the purified compound.

-

Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol describes a general in vitro assay for determining the antiplasmodial activity.

3.2.1. Materials

-

Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

[³H]-hypoxanthine or SYBR Green I dye

-

Scintillation counter or fluorescence plate reader

3.2.2. Procedure

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in supplemented RPMI-1640 medium.

-

Assay Setup:

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate.

-

Add parasitized erythrocytes (1-2% parasitemia, 2.5% hematocrit) to each well.

-

Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

-

Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Quantification of Parasite Growth:

-

Radiolabeling Method: Add [³H]-hypoxanthine to each well and incubate for another 24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

SYBR Green I Method: Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure the fluorescence intensity.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of this compound.

3.3.1. Materials

-

This compound stock solution (in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

3.3.2. Procedure

-

Reaction Mixture:

-

In a 96-well plate, add different concentrations of this compound solution.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent) and a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used method for determining cholinesterase inhibitory activity.

3.4.1. Materials

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound stock solution (in a suitable solvent)

-

Donepezil or galantamine (positive control)

-

96-well microplate

-

Microplate reader

3.4.2. Procedure

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.

-

Add the AChE solution to initiate the pre-incubation.

-

Include a blank (no enzyme), a negative control (enzyme and solvent), and a positive control.

-

-

Enzymatic Reaction: Initiate the reaction by adding the ATCI substrate.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time in kinetic mode. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Mechanism of Action

Inhibition of cAMP Phosphodiesterase

The primary mechanism of action for the smooth muscle relaxant effects of this compound is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDEs are enzymes that degrade cAMP, a crucial second messenger in many signaling pathways. By inhibiting PDE, this compound increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation.

Interaction with Dopamine Receptors

Psychopharmacological studies suggest that this compound may interact with dopamine receptors. Unlike its precursor, (-)-nuciferine, which acts as a dopamine receptor antagonist, this compound exhibits effects associated with dopamine receptor stimulation. These effects include the induction of stereotypy and an increase in spontaneous motor activity. However, the direct binding affinities and functional activities at specific dopamine receptor subtypes have not been quantitatively determined.

Synthesis

Currently, there is no detailed, publicly available protocol for the total chemical synthesis of this compound. The compound is available from commercial suppliers through custom synthesis.

Conclusion

This compound is a promising natural product with a variety of biological activities that warrant further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this phenanthrene alkaloid. Future research should focus on elucidating the specific molecular targets, conducting comprehensive structure-activity relationship studies, and developing a scalable synthetic route to facilitate further preclinical and clinical development.

References

The Enigmatic Potential of Atherosperminine: A Technical Guide to its Preliminary Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosperminine, a phenanthrene alkaloid, presents a frontier in phytochemical research. This technical guide synthesizes the currently available, albeit limited, scientific information on its preliminary biological activity. A notable scarcity of in-depth studies, particularly in the realm of oncology, positions this compound as a novel subject for investigation. This document outlines the known psychopharmacological effects, provides detailed, generalized experimental protocols for assessing the cytotoxic activity of alkaloids, and presents a putative signaling pathway to guide future research into its mechanism of action.

Introduction

This compound is a naturally occurring alkaloid found in plants such as Atherosperma moschatum. While the broader class of alkaloids has been a rich source of therapeutic agents, the specific biological activities of this compound remain largely unexplored. Current scientific literature lacks substantial data on its cytotoxic or other biological effects, making it a compound of interest for novel drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

Known Biological Activity: Psychopharmacological Effects

The most significant research on this compound to date is a 1978 study that investigated its psychopharmacological properties. The findings from this study suggest that this compound acts as a dopamine receptor stimulant[1].

The study reported the following qualitative effects associated with dopamine receptor stimulation:

-

Induction of stereotypy (repetitive, unvarying behaviors)

-

Increase in spontaneous motor activity

-

Increased toxicity of amphetamine

-

Reversal of haloperidol-induced catalepsy

-

Inhibition of conditioned avoidance response

-

Inhibition of morphine analgesia

-

Potentiation of the anticonvulsant action of diphenylhydantoin

It is crucial to note that this study is dated, and further modern research is required to validate and quantify these findings, as well as to elucidate the specific dopamine receptor subtypes involved and the downstream signaling cascades.

Quantitative Data on Biological Activity

A comprehensive review of the current scientific literature reveals a significant lack of quantitative data on the biological activity of this compound. There are no published studies providing key metrics such as IC50 or EC50 values from cytotoxicity assays, or any other quantitative measure of its biological effects. The absence of this data underscores the nascent stage of research into this compound.

Detailed Methodologies: Experimental Protocols for Cytotoxicity Testing

For researchers initiating studies on the cytotoxic potential of this compound, the following is a detailed, generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing the anti-proliferative activity of natural compounds[2][3].

4.1. Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a normal human cell line (e.g., MRC-5 fetal lung fibroblast) should be used to assess both efficacy and selectivity.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

4.2. MTT Assay Protocol

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve a range of final concentrations to be tested. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess the time-dependent effects of the compound.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.

4.3. Experimental Workflow Diagram

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathways: Avenues for Future Investigation

While the specific signaling pathways modulated by this compound are unknown, research on other alkaloids with anti-cancer properties suggests potential targets for investigation. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is often dysregulated in cancer. Many natural compounds exert their anti-cancer effects by modulating this pathway.

5.1. Hypothetical PI3K/Akt Signaling Pathway

The following diagram illustrates a simplified PI3K/Akt signaling pathway, which could be a potential, though unconfirmed, target of this compound.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

5.2. Rationale for Investigation

-

Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).

-

Signal Transduction: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).

-

Downstream Effects: Activated Akt phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and other proteins that inhibit apoptosis.

-

Potential for Intervention: Investigating whether this compound can inhibit key components of this pathway, such as PI3K or Akt, would be a logical first step in elucidating its potential anti-cancer mechanism of action.

Conclusion and Future Directions

This compound remains a largely uncharacterized alkaloid with demonstrated psychopharmacological effects and a yet-to-be-determined potential in other therapeutic areas, including oncology. The lack of quantitative data and mechanistic studies presents a significant opportunity for original research. Future investigations should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the anti-proliferative effects of this compound against a broad panel of cancer cell lines to identify potential therapeutic targets.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activity, including the investigation of its effects on key signaling pathways such as the PI3K/Akt pathway.

-

In Vivo Studies: If promising in vitro activity is identified, progressing to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic properties.

This technical guide provides a starting point for researchers interested in exploring the biological activities of this compound. The provided protocols and hypothetical signaling pathways are intended to facilitate the design of robust experiments that will contribute to a deeper understanding of this enigmatic natural product.

References

The Historical Discovery of Atherosperminine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery of Atherosperminine, a notable alkaloid first isolated from the Australian sassafras, Atherosperma moschatum. The document details the initial isolation, characterization, and the early scientific understanding of this compound, presenting the available data in a structured format for scientific and research-oriented audiences.

Introduction

The mid-20th century was a period of significant advancement in the field of natural product chemistry, with researchers systematically investigating the chemical constituents of various flora. Within this context, the alkaloids of the Australian flora, particularly from the family Monimiaceae, were of considerable interest. It was from the bark of Atherosperma moschatum, a tree native to southeastern Australia, that this compound was first isolated and identified as a novel chemical entity. This guide focuses on the foundational work that led to its discovery.

Initial Isolation and Quantitative Data

The seminal work on the isolation of this compound was published in 1955 by I. R. Bick, P. S. Clezy, and W. D. Crow. Their research on the alkaloids present in the bark of Atherosperma moschatum led to the identification of several compounds, including the newly discovered this compound.

Alkaloid Yields from Atherosperma moschatum Bark

The following table summarizes the yields of this compound and other co-isolated alkaloids from the dried bark of Atherosperma moschatum, as reported in the foundational study.[1][2]

| Alkaloid | Chemical Formula (as reported in 1955) | Yield (% of dried bark) |

| Berbamine | C₃₇H₄₀N₂O₆ | 1.6% |

| Isotetrandrine | C₃₈H₄₂N₂O₆ | 0.06% |

| Isocorydine | C₂₀H₂₃NO₄ | 0.007% |

| This compound | C₂₀H₂₃O₂N | 0.005% |

| Atherospermidine | C₁₈H₁₃O₄N | 0.006% |

| Spermatheridine | C₁₇H₁₁O₃N | 0.002% |

Experimental Protocols

The isolation of this compound from Atherosperma moschatum bark involved a multi-step process of extraction and purification. The following protocols are based on the methodologies described in the early literature.[2]

Extraction of Crude Alkaloids

This protocol outlines the initial extraction of the total alkaloid content from the plant material.

Materials:

-

Dried and milled bark of Atherosperma moschatum

-

Methanol (MeOH)

-

Ammonia solution (NH₄OH), 25%

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄), 5% solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Large-scale Soxhlet extractor or percolation apparatus

-

Rotary evaporator

-

Separatory funnels

-

pH meter or pH paper

Procedure:

-

Maceration and Extraction:

-

Moisten 1 kg of finely powdered Atherosperma moschatum bark with a 25% ammonia solution.

-

Pack the moistened material into a large-scale Soxhlet extractor or a percolation column.

-

Extract the material with methanol for 48-72 hours. For percolation, allow the methanol to pass through the column until the eluent is nearly colorless.

-

-

Solvent Evaporation:

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous residue.

-

-

Acid-Base Extraction:

-

Dissolve the residue in 1 L of 5% sulfuric acid.

-

Transfer the acidic solution to a large separatory funnel and extract with chloroform (3 x 500 mL) to remove non-alkaloidal compounds. The chloroform layer is discarded.

-

Render the aqueous layer alkaline (pH 9-10) by the slow addition of a 25% ammonia solution, monitoring the pH.

-

Extract the alkaline solution with chloroform (5 x 500 mL) to partition the free base alkaloids into the organic layer.

-

-

Drying and Concentration:

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate for at least 4 hours.

-

Filter the dried solution and evaporate the solvent to obtain the crude alkaloid mixture.

-

Purification by Column Chromatography

The crude alkaloid mixture was then subjected to column chromatography for the separation of individual alkaloids.

Materials:

-

Crude alkaloid fraction

-

Silica gel (70-230 mesh) for column chromatography

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Column Preparation:

-

Prepare a silica gel slurry in chloroform and pour it into the chromatography column to create a packed column.

-

-

Sample Loading:

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Elute the column with a gradient of increasing methanol in chloroform.

-

Collect fractions of the eluent and monitor the separation using TLC.

-

-

Isolation of this compound:

-

Combine the fractions containing this compound, as identified by TLC.

-

Evaporate the solvent from the combined fractions to yield purified this compound.

-

Early Characterization Data

The initial characterization of this compound in the mid-1950s relied on the analytical techniques available at the time. The molecular formula was initially determined as C₂₀H₂₃O₂N.[1] Modern analytical methods have since refined the molecular formula to C₂₀H₂₃NO₂.[3]

| Property | Historical Data (c. 1955) | Modern Data |

| Molecular Formula | C₂₀H₂₃O₂N | C₂₀H₂₃NO₂ |

| Molecular Weight | Not explicitly stated in early reports | 309.41 g/mol |

| Melting Point | Not detailed in initial abstracts | 199 - 200 °C |

| Elemental Analysis | Foundational for determining the molecular formula | C: 77.64%, H: 7.49%, N: 4.53%, O: 10.34% |

Visualizing the Discovery Process

The following diagrams illustrate the workflow of this compound's historical discovery, from the plant source to the purified compound.

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

It is important to note that at the time of its discovery in the 1950s, the focus of research was primarily on the isolation and structural elucidation of natural products. Detailed investigations into the signaling pathways and specific biological activities of newly discovered compounds were not as common as they are in modern drug discovery. The available historical literature on the discovery of this compound does not contain information on studies of its effects on signaling pathways. Later research, however, has explored its pharmacological properties, including its effects as a dopamine receptor stimulant.

The following diagram illustrates the logical relationship in the broader context of natural product discovery, leading to later pharmacological studies.

References

Atherosperminine: A Technical Guide to its Known Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosperminine, a phenanthrene alkaloid derived from the Hofmann degradation of (-)-nuciferine, has demonstrated notable psychopharmacological activity. Early studies have characterized it as a compound with effects consistent with dopamine receptor stimulation. This technical guide provides a comprehensive overview of the currently known pharmacological effects of this compound, with a focus on its central nervous system activity. Due to a scarcity of recent research, this document primarily synthesizes findings from foundational studies. While qualitative effects are described, a significant gap exists in the public domain regarding quantitative pharmacological data and detailed mechanistic pathways. This guide aims to consolidate the existing knowledge, present relevant experimental methodologies, and identify key areas for future research and development.

Introduction

This compound is a derivative of the aporphine alkaloid nuciferine, found in plants of the Nymphaea (water lily) and Nelumbo (lotus) genera. Unlike its precursor, which exhibits properties associated with dopamine receptor blockade, this compound displays a pharmacological profile indicative of dopamine receptor agonism or stimulation[1]. This divergence in activity, despite their structural relationship, makes this compound a compound of interest for neuropharmacological research. This document serves as a technical resource, summarizing the established pharmacological effects and providing detailed experimental context for the scientific community.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the central nervous system and are consistent with the stimulation of dopaminergic pathways.

Dopaminergic Activity

This compound's pharmacological profile is predominantly characterized by its effects on the dopamine system. It is suggested to act as a dopamine receptor stimulant[1]. The observed in vivo effects strongly support this classification.

-

Induction of Stereotyped Behavior: Administration of this compound has been shown to induce stereotypy, a behavior characterized by repetitive, unvarying actions. This is a classic indicator of enhanced dopaminergic neurotransmission, particularly through the activation of postsynaptic dopamine receptors in the striatum.

-

Increased Spontaneous Motor Activity: The compound leads to an increase in spontaneous motor activity, another hallmark of central dopamine system stimulation[1].

-

Reversal of Haloperidol-Induced Catalepsy: this compound effectively reverses the catalepsy induced by the typical antipsychotic haloperidol, a potent dopamine D2 receptor antagonist. This further solidifies its role as a functional dopamine agonist[1].

-

Potentiation of Anticonvulsant Activity: It has been reported to potentiate the anticonvulsant action of diphenylhydantoin[1].

Other Reported Effects

-

Inhibition of Morphine Analgesia: this compound has been observed to inhibit the analgesic effects of morphine.

Quantitative Pharmacological Data

A thorough review of the available scientific literature reveals a significant lack of quantitative data for this compound. Parameters such as receptor binding affinities (Ki), in vitro potencies (IC50, EC50), and in vivo dose-response relationships for its primary pharmacological effects have not been publicly reported. The following tables are provided as illustrative examples of how such data would be presented and should not be interpreted as experimental results.

Table 1: Illustrative Receptor Binding Affinity Profile for this compound

| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Source |

| Dopamine D1 | [3H]-SCH23390 | Data Not Available | Radioligand Binding | - |

| Dopamine D2 | [3H]-Spiperone | Data Not Available | Radioligand Binding | - |

Table 2: Illustrative In Vivo Dose-Response Data for this compound

| Pharmacological Effect | Animal Model | Route of Administration | ED50 (mg/kg) | Source |

| Induction of Stereotypy | Mouse | Intraperitoneal | Data Not Available | - |

| Reversal of Haloperidol-Induced Catalepsy | Rat | Intraperitoneal | Data Not Available | - |

Postulated Signaling Pathway

Based on its functional profile as a dopamine receptor stimulant, it is hypothesized that this compound's effects are mediated through the activation of dopamine receptors and their downstream signaling cascades. Activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the protein phosphatase inhibitor DARPP-32, leading to the modulation of neuronal excitability and gene expression.

Caption: Postulated signaling pathway for this compound via D1 receptor activation.

Experimental Protocols

The following are generalized protocols for key in vivo assays used to characterize the dopaminergic effects of compounds like this compound. These should be adapted and optimized for specific experimental conditions.

Induction of Stereotyped Behavior in Mice

This protocol outlines a typical procedure for observing and scoring stereotyped behavior.

Caption: Experimental workflow for stereotypy assessment in mice.

Methodology:

-

Animals: Male Swiss mice (20-25 g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Mice are acclimatized to the experimental room for at least 1 hour before testing.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

-

Observation: Immediately after injection, each mouse is placed individually into a transparent observation cage.

-

Scoring: The presence and intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are scored by a trained observer blinded to the treatment groups at regular intervals (e.g., every 5 minutes for 60 minutes). A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous gnawing or licking).

-

Data Analysis: The scores are analyzed to determine the dose-dependent effect of this compound on stereotyped behavior.

Reversal of Haloperidol-Induced Catalepsy in Rats

This protocol describes the bar test, a standard method for assessing catalepsy.

Caption: Experimental workflow for catalepsy reversal assay in rats.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Induction of Catalepsy: Catalepsy is induced by the administration of haloperidol (e.g., 1-2 mg/kg, i.p.).

-

Drug Administration: After a set period to allow for the development of catalepsy (e.g., 30-60 minutes), different doses of this compound or vehicle are administered.

-

Bar Test: At various time points post-Atherosperminine administration (e.g., 15, 30, 60, 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height (e.g., 9 cm) from the surface.

-

Measurement: The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: The descent latencies are analyzed to assess the ability of this compound to reverse haloperidol-induced catalepsy in a dose- and time-dependent manner.

Toxicological Profile

There is a lack of publicly available data on the toxicological profile of this compound, including acute toxicity studies (e.g., LD50) and chronic toxicity assessments. This represents a critical knowledge gap for any further development of this compound.

Table 3: Illustrative Toxicological Data for this compound

| Parameter | Animal Model | Route of Administration | Value | Source |

| LD50 | Mouse | Intraperitoneal | Data Not Available | - |

| LD50 | Rat | Oral | Data Not Available | - |

Cardiovascular Effects

The effects of this compound on the cardiovascular system, including its impact on blood pressure and heart rate, have not been reported in the available literature. Given the potential for dopaminergic compounds to influence cardiovascular function, this is an important area for future investigation.

Conclusion and Future Directions